

An In-depth Technical Guide to Butyl Oleate (CAS 142-77-8)

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Compound of Interest		
Compound Name:	Butyl Oleate	
Cat. No.:	B086557	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **butyl oleate** (CAS 142-77-8), a versatile fatty acid ester. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its technical specifications, synthesis, and analytical methodologies.

Chemical and Physical Properties

Butyl oleate is the ester formed from the condensation of oleic acid and butanol.[1] It is a pale yellow, oily liquid with a mild, fatty odor.[2][3] This compound is insoluble in water but miscible with alcohols, ethers, and both vegetable and mineral oils.[3]

General Properties

Property	Value	Reference
CAS Number	142-77-8	[4]
Molecular Formula	C22H42O2	
Molecular Weight	338.57 g/mol	
IUPAC Name	butyl (9Z)-octadec-9-enoate	
Synonyms	Oleic acid butyl ester, Butyl cis- 9-octadecenoate	-



Physical Data

Property	Value	Reference
Appearance	Light colored to pale yellow liquid	
Melting Point	-26.4 °C	
Boiling Point	228 °C @ 15 mmHg; 414-415 °C @ 760 mmHg (est.)	
Density	0.8704 g/cm³ at 15 °C	_
Refractive Index	1.4480 at 25 °C	
Flash Point	> 93.33 °C (> 200 °F)	_
Solubility	Insoluble in water; Soluble in alcohol	_

Specifications

Parameter	Value	Reference
Purity	≥99%	
Acid Value	≤ 0.3 mg KOH/g	
Saponification Value	166-172 mg KOH/g	
Iodine Value	80-90 g l ₂ /100g	

Experimental ProtocolsSynthesis of Butyl Oleate

This method involves the acid-catalyzed esterification of oleic acid with butanol.

Materials:

- Oleic acid
- n-Butanol

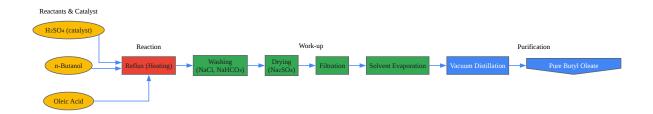


- Concentrated sulfuric acid (catalyst)
- Saturated sodium chloride solution
- Sodium bicarbonate solution (5%)
- Anhydrous sodium sulfate
- Toluene (for azeotropic removal of water, optional)
- Heating mantle, reflux condenser, separatory funnel, distillation apparatus

Procedure:

- In a round-bottom flask, combine oleic acid and an excess of n-butanol (e.g., a 1:3 molar ratio).
- Slowly add a catalytic amount of concentrated sulfuric acid (approximately 0.5-1% of the total reactant weight).
- Set up the apparatus for reflux and heat the mixture for several hours (e.g., 4-20 hours). The reaction progress can be monitored by measuring the acid value of the mixture.
- After cooling, transfer the mixture to a separatory funnel.
- Wash the organic layer successively with saturated sodium chloride solution, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and again with saturated sodium chloride solution until the aqueous layer is neutral.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter to remove the drying agent.
- Remove the excess butanol and any solvent by rotary evaporation.
- Purify the crude butyl oleate by vacuum distillation.





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Caption: Workflow for the synthesis of **butyl oleate** via Fischer esterification.

This method utilizes a lipase as a biocatalyst, offering a milder and more specific reaction.

Materials:

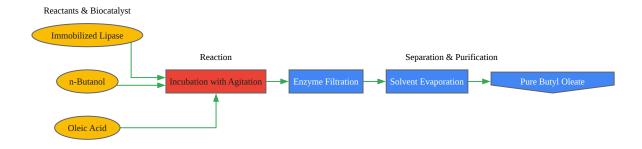
- Oleic acid
- n-Butanol
- Immobilized lipase (e.g., from Candida antarctica or Rhizomucor miehei)
- Organic solvent (e.g., n-heptane)
- Phosphate buffer (pH 7.0)
- Shaking incubator or magnetic stirrer

Procedure:

• Dissolve oleic acid and n-butanol in the organic solvent in a reaction vessel.



- Add the immobilized lipase to the reaction mixture.
- Incubate the mixture at a controlled temperature (e.g., 30-50 °C) with agitation for a specified period (e.g., 12-48 hours).
- Monitor the reaction progress by taking samples and analyzing for butyl oleate formation or oleic acid consumption via GC or titration.
- After the reaction, separate the immobilized enzyme by filtration for potential reuse.
- The product can be purified from the solvent by evaporation. Further purification, if necessary, can be achieved by vacuum distillation.



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Caption: General workflow for the enzymatic synthesis of **butyl oleate**.

Analytical Methods

Purpose: To determine the purity of **butyl oleate** and identify any impurities.

Instrumentation:

Gas chromatograph coupled with a mass spectrometer (GC-MS)



Capillary column suitable for fatty acid methyl ester analysis (e.g., HP-5MS)

Procedure:

- Sample Preparation: Dilute a small amount of the **butyl oleate** sample in a suitable solvent (e.g., n-heptane).
- Injection: Inject a small volume (e.g., 1 μL) of the prepared sample into the GC injector port.
- · GC Conditions:
 - Injector Temperature: 250-300 °C
 - Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240-250 °C) at a specific rate (e.g., 2-3 °C/min), and hold for a final period.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).
 - Split Ratio: e.g., 1:20 or 1:50.
- MS Conditions:
 - Ion Source Temperature: e.g., 250 °C.
 - Mass Range: Scan a suitable mass range to detect butyl oleate and potential impurities.
- Data Analysis: Identify the butyl oleate peak based on its retention time and mass spectrum.
 Quantify the purity by integrating the peak area.

Purpose: To confirm the chemical structure of **butyl oleate**.

Instrumentation:

NMR spectrometer (e.g., 400 or 500 MHz)

Procedure:



- Sample Preparation: Dissolve a small amount of the **butyl oleate** sample in a deuterated solvent (e.g., CDCl₃).
- Acquisition: Acquire ¹H and ¹³C NMR spectra.
- Data Analysis:
 - ¹H NMR: Expect characteristic signals for the olefinic protons (~5.34 ppm), the methylene group adjacent to the ester oxygen (~4.06 ppm), and the terminal methyl group of the butyl chain (~0.92 ppm).
 - ¹³C NMR: Expect signals for the carbonyl carbon (~173 ppm), olefinic carbons (~129-130 ppm), and the carbons of the butyl and oleyl chains.

Purpose: To identify the functional groups present in **butyl oleate**.

Instrumentation:

• FTIR spectrometer with a suitable sample holder (e.g., NaCl plates or ATR accessory)

Procedure:

- Sample Preparation: Apply a thin film of the liquid butyl oleate sample onto a salt plate or directly onto the ATR crystal.
- Acquisition: Record the infrared spectrum over a suitable range (e.g., 4000-400 cm⁻¹).
- Data Analysis: Identify characteristic absorption bands:
 - C=O stretching of the ester at ~1740 cm⁻¹.
 - C-O stretching at ~1170 cm⁻¹.
 - C-H stretching of alkanes just below 3000 cm⁻¹.
 - C-H stretching of the alkene at ~3005 cm⁻¹.

Quality Control Assays



Purpose: To quantify the amount of free fatty acids in the sample.

Procedure:

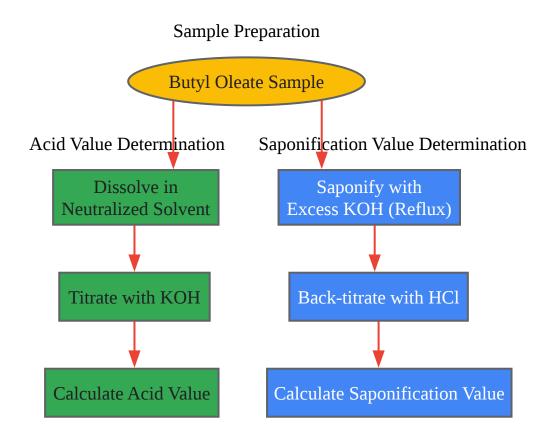
- Accurately weigh a known amount of the butyl oleate sample into a flask.
- Dissolve the sample in a neutralized solvent mixture (e.g., equal volumes of ethanol and diethyl ether).
- Add a few drops of phenolphthalein indicator.
- Titrate the solution with a standardized solution of potassium hydroxide (KOH) until a faint pink color persists.
- Calculate the acid value using the formula: Acid Value = (V × N × 56.1) / W, where V is the
 volume of KOH solution used, N is the normality of the KOH solution, and W is the weight of
 the sample.

Purpose: To measure the average molecular weight of the fatty acids in the ester.

Procedure:

- Accurately weigh a known amount of the butyl oleate sample into a flask.
- Add a known excess of alcoholic potassium hydroxide solution.
- Heat the mixture under reflux for a specified time (e.g., 30-60 minutes) to ensure complete saponification.
- Allow the solution to cool and titrate the excess KOH with a standardized solution of hydrochloric acid (HCl) using phenolphthalein as an indicator.
- Perform a blank titration without the sample.
- Calculate the saponification value using the formula: Saponification Value = [(B S) × N × 56.1] / W, where B is the volume of HCl for the blank, S is the volume of HCl for the sample, N is the normality of the HCl solution, and W is the weight of the sample.





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Caption: Workflow for the quality control analysis of **butyl oleate**.

Applications in Research and Drug Development

Butyl oleate serves various functions in industrial and research settings.

- Emollient and Skin Conditioner: In cosmetics and personal care products, it acts as an emollient, softening and moisturizing the skin.
- Solubilizer: It is used as a solubilizer in creams and lotions.
- Plasticizer: Butyl oleate can be used as a plasticizer for polymers.
- Lubricant: It is employed as a lubricant in various industrial applications.



Percutaneous Absorption Enhancer: In drug development, butyl oleate and similar fatty acid
esters are investigated for their ability to enhance the permeation of drugs through the skin
by disrupting the lipid structure of the stratum corneum. This property is valuable for the
formulation of transdermal drug delivery systems.

Safety and Handling

According to safety data sheets, **butyl oleate** may cause skin and serious eye irritation. It is recommended to handle the substance in a well-ventilated area and to wear appropriate personal protective equipment, including gloves and safety goggles. In case of contact, flush the affected area with plenty of water. For firefighting, use dry chemical, carbon dioxide, or alcohol-resistant foam.

Conclusion

Butyl oleate is a well-characterized fatty acid ester with a range of applications relevant to researchers and professionals in drug development. Its properties as a solubilizer and percutaneous absorption enhancer make it a compound of interest for topical and transdermal formulations. The synthesis and analytical methods outlined in this guide provide a foundation for its use and evaluation in a laboratory setting.

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